molecular formula C12H8FNO2 B12080354 4-(5-Fluoropyridin-2-yl)benzoic acid

4-(5-Fluoropyridin-2-yl)benzoic acid

Cat. No.: B12080354
M. Wt: 217.20 g/mol
InChI Key: ZLLDKIVEXQLMSO-UHFFFAOYSA-N
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Description

4-(5-Fluoropyridin-2-yl)benzoic acid is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom on the pyridine ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of a suitable solvent and a base to facilitate the fluorination process.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 4-(5-Fluoropyridin-2-yl)benzoic acid, involves scalable and cost-effective methods. These methods often utilize readily available raw materials and efficient reaction conditions to achieve high yields and purity . The use of environmentally friendly processes is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoropyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like organolithium compounds .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-(5-Fluoropyridin-2-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Fluoropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can influence the compound’s reactivity and binding affinity to biological targets. This can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoropyridin-2-yl)benzoic acid
  • (5-Fluoropyridin-2-yl)boronic acid
  • 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid

Uniqueness

4-(5-Fluoropyridin-2-yl)benzoic acid is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical and biological properties. This positional isomerism can result in different reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

4-(5-fluoropyridin-2-yl)benzoic acid

InChI

InChI=1S/C12H8FNO2/c13-10-5-6-11(14-7-10)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16)

InChI Key

ZLLDKIVEXQLMSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)F)C(=O)O

Origin of Product

United States

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